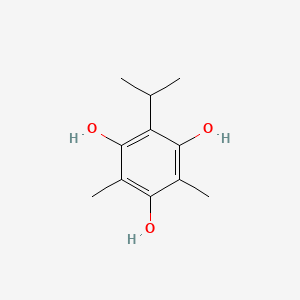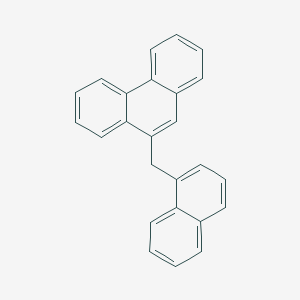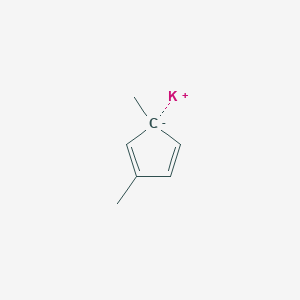![molecular formula C12H20Ge B14331428 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene CAS No. 105191-70-6](/img/structure/B14331428.png)
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is an organogermanium compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in organometallic chemistry and materials science. The presence of germanium in its structure imparts unique properties that differentiate it from other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene typically involves the reaction of germanium tetrachloride with 2,3-dimethyl-1,3-butadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The spiro structure allows for substitution reactions, particularly at the germanium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Materials Science: Investigated for its potential in creating novel materials with unique electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug design.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene involves its interaction with various molecular targets. The germanium center can form bonds with other elements, facilitating various chemical reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene: Similar structure but with fewer methyl groups.
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene: Silicon analog with similar properties but different reactivity.
Uniqueness
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is unique due to the presence of germanium, which imparts distinct electronic properties and reactivity compared to its silicon analogs. The tetramethyl substitution also enhances its stability and reactivity in various chemical reactions.
Propiedades
Número CAS |
105191-70-6 |
|---|---|
Fórmula molecular |
C12H20Ge |
Peso molecular |
236.92 g/mol |
Nombre IUPAC |
2,3,7,8-tetramethyl-5-germaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Ge/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
Clave InChI |
FZQIBEHCFAQKLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C[Ge]2(C1)CC(=C(C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
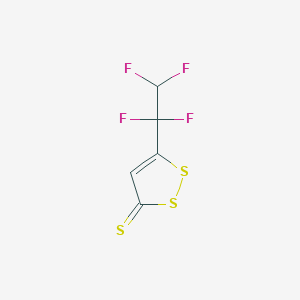
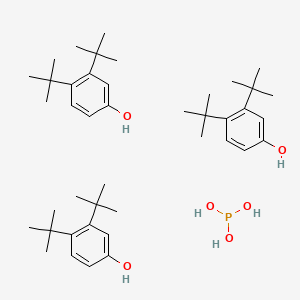
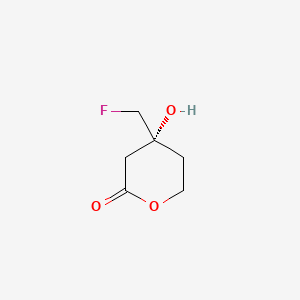
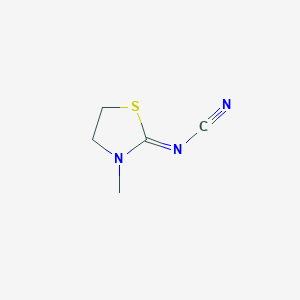
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
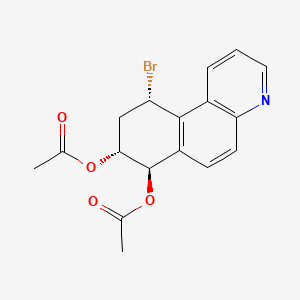
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
